3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL is an organic compound with the molecular formula C6H14O2S. It is a colorless liquid that is soluble in various organic solvents. This compound is of interest due to its unique chemical structure, which includes both an ethoxyethyl group and a sulfanyl group attached to a propanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with sodium ethyl mercaptide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the ethoxyethyl group.
Wissenschaftliche Forschungsanwendungen
3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfanyl-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ethoxyethyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-Hydroxyethyl)sulfanyl]propan-1-ol: Similar structure but with a hydroxyethyl group instead of an ethoxyethyl group.
3-[(1-Methoxyethyl)sulfanyl]propan-1-ol: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL is unique due to the presence of the ethoxyethyl group, which can influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
915301-51-8 |
---|---|
Molekularformel |
C7H16O2S |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
3-(1-ethoxyethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C7H16O2S/c1-3-9-7(2)10-6-4-5-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
JJOSCRPJCQGQMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)SCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.